molecular formula C10H11NO B1294800 4-Isopropylphenyl isocyanate CAS No. 31027-31-3

4-Isopropylphenyl isocyanate

Cat. No. B1294800
CAS RN: 31027-31-3
M. Wt: 161.2 g/mol
InChI Key: PJVRNNRZWASOIT-UHFFFAOYSA-N
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Description

4-Isopropylphenyl isocyanate is a chemical compound with the molecular formula C10H11NO . It is also known by other names such as 1-isocyanato-4-isopropylbenzene, p-isopropylphenyl isocyanate, and p-cumenyl isocyanate . It is a clear colorless to yellow or orange liquid .


Synthesis Analysis

The synthesis of 4-Isopropylphenyl isocyanate can be achieved from Cumene and Triphosgene . Other methods for the synthesis of isocyanates include the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular weight of 4-Isopropylphenyl isocyanate is 161.204 g/mol . The InChI Key for this compound is PJVRNNRZWASOIT-UHFFFAOYSA-N . The IUPAC name for this compound is 1-isocyanato-4-propan-2-ylbenzene .


Chemical Reactions Analysis

Isocyanates, including 4-Isopropylphenyl isocyanate, can react with small molecules such as water, alcohols, and amines, which is of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

4-Isopropylphenyl isocyanate is a clear colorless to yellow or orange liquid . It has a density of 1.01, a boiling point of 84°C to 85°C (4mmHg), and a flash point of 90°C (194°F) . The refractive index of this compound is 1.5205 .

Scientific Research Applications

Industrial and Chemical Applications

  • Isocyanates in Industrial Manufacturing : Isocyanates like 4-Isopropylphenyl isocyanate are significant intermediates in industrial manufacturing. They play a crucial role in producing polyurethane and other synthetic materials. The high reactivity of isocyanates like 4-Isopropylphenyl isocyanate contributes to their widespread use in various industrial applications (Sabbioni, Kumar, & Dongari, 2009).

  • Biomarker Determination : Research has focused on developing methods to monitor exposure to isocyanates like 4-Isopropylphenyl isocyanate, especially in industrial settings. This involves determining specific biomarkers in human blood and urine to assess exposure levels and potential health impacts (Sabbioni, Dongari, & Kumar, 2010).

Mechanism of Action

Target of Action

4-Isopropylphenyl isocyanate is a chemical compound used as an important intermediate in organic synthesis . The primary targets of this compound are organic compounds, such as alcohols, with which it reacts to form urethane linkages .

Mode of Action

The compound interacts with its targets through a chemical reaction. The isocyanate group (-NCO) of 4-Isopropylphenyl isocyanate reacts with the hydroxyl group (-OH) of an alcohol to form a urethane linkage . This reaction is commonly used in the synthesis of polyurethane and other functional polymers .

Biochemical Pathways

The biochemical pathways affected by 4-Isopropylphenyl isocyanate are primarily those involved in the synthesis of polyurethane and other functional polymers . The downstream effects include the formation of these polymers, which have a wide range of applications in various industries.

Pharmacokinetics

It is known that the compound is sensitive to moisture and decomposes in water .

Result of Action

The molecular and cellular effects of 4-Isopropylphenyl isocyanate’s action are the formation of urethane linkages and the synthesis of polyurethane and other functional polymers . These polymers have various applications, including the production of foams, elastomers, adhesives, sealants, and coatings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Isopropylphenyl isocyanate. The compound is sensitive to moisture and decomposes in water . Therefore, it should be stored in a cool, well-ventilated area away from moisture and sources of ignition . Proper protective equipment, such as gloves, goggles, and protective clothing, should be worn when handling the compound to prevent skin and eye irritation and potential harm to the respiratory and digestive systems .

Safety and Hazards

4-Isopropylphenyl isocyanate is fatal if swallowed or inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is a combustible liquid and causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

1-isocyanato-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVRNNRZWASOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184999
Record name p-Isopropylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylphenyl isocyanate

CAS RN

31027-31-3
Record name 4-Isopropylphenyl isocyanate
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Record name p-Isopropylphenyl isocyanate
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Record name p-Isopropylphenyl isocyanate
Source EPA DSSTox
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Record name p-isopropylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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